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Quantitative Data Summary

The following table consolidates the key electronic and optical properties of IEICO-2F and its relative,

IEICO, as reported in the literature.

Property
IEICO-2F (Mixture of
4F/5F isomers)

IEICO Measurement Context & Notes

Optical Band Gap
(Eg)

1.34 eV [1] 1.34 eV [1] Solid-state film; also described as
a "low-bandgap" or "narrow-

bandgap" acceptor [2] [3] [4].

HOMO Energy
Level

-5.32 eV [1] -5.32 eV [1] Determined for the IEICO core

structure.

LUMO Energy
Level

-3.95 eV [1] -3.95 eV [1] Determined for the IEICO core

structure.

Molar Extinction
Coefficient

"Enlarged" compared

to other fluorinated
analogues [3]

High-performance

absorber [2]

Qualitative comparison indicates

fluorination position boosts
absorption strength [3].
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Property
IEICO-2F (Mixture of
4F/5F isomers)

IEICO Measurement Context & Notes

Power
Conversion
Efficiency (PCE)

12.86% [3] ~11% (in single-

junction cells) [1]

In polymer solar cells with polymer

donor J52 [3].

Experimental Protocols

Researchers use several key methodologies to characterize the band gap and absorption properties of NFAs

like IEICO-2F.

Absorption Spectroscopy and Band Gap Fitting The optical band gap is determined from the

absorption spectrum of a thin solid film. The Tauc model is commonly applied, which relates the

absorption coefficient (α) to the photon energy (hν) for direct band gap semiconductors [5]. The

method involves:

Data Collection: Measure the UV-Vis-NIR absorbance spectrum of the IEICO-2F thin film.
Plot Generation: Plot (αhν)² versus the photon energy (hν).

Linear Extrapolation: The optical band gap (Eg) is obtained by extrapolating the linear region

of the plot to the x-axis, where (αhν)² = 0 [5]. This method is particularly useful for

nanostructured films where defining a true optical gap can be challenging.

Electrochemical Characterization for HOMO/LUMO The HOMO and LUMO energy levels,

crucial for understanding the electronic structure, are often determined using cyclic voltammetry

(CV) [4]. The process involves:

Measurement: The oxidation and reduction potentials of the material are measured relative to

a reference electrode.
Calculation: The HOMO energy level is calculated from the onset of the oxidation potential,

while the LUMO is typically derived from the HOMO level and the optically determined band
gap (ELUMO ≈ EHOMO + Eg) [4].

Molecular Design and Synthesis IEICO-2F is part of a systematic study on main-chain twisted

small molecules. Its synthesis involves introducing a fluorine atom at specific positions (4- and 5-) on

the INCN end-capping group. This fine-tuning of the molecular structure results in a higher dipole

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31801347/
https://www.sigmaaldrich.com/ID/en/product/aldrich/913006
https://pubmed.ncbi.nlm.nih.gov/31801347/
https://www.smolecule.com/products/s3538001?utm_src=pdf-body
https://link.springer.com/article/10.1186/2228-5326-3-2
https://www.smolecule.com/products/s3538001?utm_src=pdf-body
https://link.springer.com/article/10.1186/2228-5326-3-2
https://www.academia.edu/67755623/Intrinsic_efficiency_limits_in_low_bandgap_non_fullerene_acceptor_organic_solar_cells
https://www.academia.edu/67755623/Intrinsic_efficiency_limits_in_low_bandgap_non_fullerene_acceptor_organic_solar_cells
https://www.smolecule.com/products/s3538001?utm_src=pdf-body
https://www.smolecule.com/products/s3538001?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


moment, enhanced molar extinction coefficient, and more balanced charge transport compared to its

analogues, leading to superior device performance [3].

Molecular Structure & Property Relationships

The following diagram illustrates the logical relationship between the molecular engineering of IEICO-2F

and its resulting properties.
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Research Context and Application

Role in Organic Photovoltaics (OPVs): IEICO-2F belongs to a class of high-performance non-
fullerene acceptors (NFAs). Its narrow bandgap and complementary absorption spectrum to

medium-bandgap polymer donors make it an excellent candidate for creating high-efficiency tandem
solar cells, where it can efficiently harvest the near-infrared part of the solar spectrum [1] [2].

Structure-Absorption Relationships: The high absorption strength of IEICO-2F and other high-
performance NFAs like Y6 is strongly correlated with key molecular features, including a planar,
linear, and fully conjugated molecular backbone and the presence of highly polarizable
heteroatoms [2]. The specific position of fluorination on the molecule fine-tunes these properties [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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